[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione
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Overview
Description
[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of 2-aminothiols with suitable arylacetylchlorides under high-temperature conditions . The reaction proceeds through a cyclization process, forming the fused thiazolo-pyrimidine ring system. The general reaction scheme is as follows:
Starting Materials: 2-aminothiols and arylacetylchlorides.
Reaction Conditions: High temperature, often in the presence of a base such as triethylamine.
Product Formation: The desired thiazolo-pyrimidine compound is obtained after cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing DNA replication and leading to cell death.
Phosphatidylinositol 3-Kinase Inhibition: Inhibits the PI3K pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in the oxidation state and substituents.
Thiazolo[5,4-d]thiazoles: Another class of fused heterocycles with similar biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .
Properties
CAS No. |
4062-61-7 |
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Molecular Formula |
C5H3N3S3 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C5H3N3S3/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) |
InChI Key |
VVSRUKORIXVEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)NC(=S)NC2=S |
Origin of Product |
United States |
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